Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate
Brand Name: Vulcanchem
CAS No.: 93964-21-7
VCID: VC17007734
InChI: InChI=1S/C18H15NO2.K/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1
SMILES:
Molecular Formula: C18H14KNO2
Molecular Weight: 315.4 g/mol

Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate

CAS No.: 93964-21-7

Cat. No.: VC17007734

Molecular Formula: C18H14KNO2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate - 93964-21-7

Specification

CAS No. 93964-21-7
Molecular Formula C18H14KNO2
Molecular Weight 315.4 g/mol
IUPAC Name potassium;3-[(2-methylphenyl)carbamoyl]naphthalen-2-olate
Standard InChI InChI=1S/C18H15NO2.K/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1
Standard InChI Key JWORAYGKPOQSFP-UHFFFAOYSA-M
Canonical SMILES CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is formally identified by the IUPAC name potassium;3-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]naphthalen-2-olate (CAS: 93964-24-0) . Its molecular formula is C₁₉H₁₅ClKNO₃, with a molecular weight of 379.9 g/mol . Despite the query specifying an o-tolyl (2-methylphenyl) substituent, the documented structure features a 4-chloro-2-methoxy-5-methylphenyl group attached to the naphthalene carboxamidate backbone . This discrepancy highlights the importance of precise nomenclature in chemical identification.

Key Structural Features:

  • Naphthalene core: A bicyclic aromatic system with a hydroxyl group at position 3 and a carboxamidate group at position 2.

  • Substituted aryl group: A para-chloro, ortho-methoxy, and meta-methyl substituted phenyl ring (Figure 1).

  • Potassium counterion: Stabilizes the deprotonated hydroxyl group via ionic interaction.

Figure 1: Structural representation of potassium 3-hydroxy-N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-2-carboxamidate .

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves a multi-step sequence:

  • Naphthalene functionalization: 3-Hydroxynaphthalene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Amidation: Reaction with 4-chloro-2-methoxy-5-methylaniline in anhydrous tetrahydrofuran (THF) yields the corresponding amide.

  • Deprotonation and salt formation: Treatment with potassium hydroxide (KOH) in ethanol generates the potassium carboxamidate.

Critical Reaction Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (amide coupling)Minimizes side reactions
SolventAnhydrous THFEnhances nucleophilicity
PurificationColumn chromatography>95% purity

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

  • Stability: Hygroscopic and light-sensitive, requiring storage under inert gas (argon/nitrogen) at −20°C .

CompoundKey Functional GroupsPrimary Application
Sodium 3-hydroxy-N-naphthylnaphthalene-2-carboxamidate Naphthyl substituentTextile dye synthesis
3-Hydroxy-2-naphthoic acidCarboxylic acidMetal-organic frameworks
This compoundChloro-methoxy-methyl arylSpecialty chemical synthesis

Future Research Directions

Unresolved Questions

  • Biological activity: Screen against multidrug-resistant pathogens (e.g., Staphylococcus aureus).

  • Catalytic applications: Explore use in cross-coupling reactions as a ligand for transition metals.

Synthetic Challenges:

  • Regioselectivity: Improving yield in the amidation step (current: ~60–70%).

  • Scalability: Transitioning from batch to continuous-flow reactors for industrial production.

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